

# An In-Depth Technical Guide to Mosapramine

## (CAS Number: 89419-40-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **Mosapramine**

Cat. No.: **B1676756**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Mosapramine**, an atypical antipsychotic agent, has demonstrated a significant affinity for dopamine and serotonin receptors, suggesting its potential in the management of schizophrenia. This technical guide provides a comprehensive overview of **Mosapramine**'s chemical properties, synthesis, analytical methodologies, pharmacological profile, and available clinical data. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and study of novel antipsychotic drugs.

## Chemical Structure and Properties

**Mosapramine**, with the CAS number 89419-40-9, is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the table below.

| Property          | Value                                                                                                                                   |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one |
| Synonyms          | Cremin, Closipramine                                                                                                                    |
| CAS Number        | 89419-40-9                                                                                                                              |
| Molecular Formula | C <sub>28</sub> H <sub>35</sub> ClN <sub>4</sub> O                                                                                      |
| Molecular Weight  | 479.07 g/mol                                                                                                                            |

## Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **Mosapramine** is not readily available in the public domain, the synthesis of its core structure, a dibenz[b,f]azepine derivative, can be conceptualized through established organic chemistry principles. A general synthetic approach would likely involve the following key transformations:



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Mosapramine**.

This theoretical workflow highlights the key stages in synthesizing a complex molecule like **Mosapramine**. The initial step would involve the synthesis of the dibenz[b,f]azepine core and the spirocyclic amine moiety separately. These two key intermediates would then be coupled, likely through a nucleophilic substitution reaction. Subsequent purification and salt formation would yield the final active pharmaceutical ingredient.

## Analytical Methodologies

The quantification of **Mosapramine** in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. While a specific validated HPLC-UV method for **Mosapramine** is not detailed in the available literature, a general method can be proposed based on the analysis of structurally similar antipsychotic compounds.

#### Proposed High-Performance Liquid Chromatography (HPLC) with UV Detection Method

A reverse-phase HPLC method with UV detection would be a suitable approach for the quantification of **Mosapramine**.

| Parameter            | Recommended Condition                                                                                                                                                  |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column               | C18 (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)                                                                                                                                 |
| Mobile Phase         | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate            | 1.0 mL/min                                                                                                                                                             |
| Detection Wavelength | Determined by UV spectral scan of Mosapramine (likely in the range of 220-280 nm).                                                                                     |
| Internal Standard    | A structurally similar compound with a distinct retention time.                                                                                                        |

#### Experimental Protocol: Method Validation

A comprehensive validation of the HPLC-UV method should be performed according to ICH guidelines, including the following parameters:

- Specificity: Assess the ability to detect the analyte in the presence of excipients and potential degradation products.
- Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

- Accuracy: Determine the closeness of the measured value to the true value.
- Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

## Pharmacology

### Mechanism of Action

**Mosapramine** is classified as an atypical antipsychotic, primarily exerting its effects through antagonism of dopamine and serotonin receptors. It displays a high affinity for dopamine D<sub>2</sub>, D<sub>3</sub>, and D<sub>4</sub> receptors, and a moderate affinity for the serotonin 5-HT<sub>2A</sub> receptor.[\[2\]](#)

The antagonism of D<sub>2</sub> receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia. The interaction with other dopamine and serotonin receptor subtypes may contribute to its atypical profile, potentially leading to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

### Signaling Pathway

As a D<sub>2</sub>-like receptor antagonist, **Mosapramine** is expected to modulate downstream signaling cascades initiated by dopamine. D<sub>2</sub>-like receptors are G protein-coupled receptors (GPCRs) that couple to G<sub>ai/o</sub> proteins. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, **Mosapramine** would disinhibit adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, would affect the phosphorylation state of downstream targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key regulator of neuronal signaling.

[Click to download full resolution via product page](#)

Proposed signaling pathway of **Mosapramine** at the D2 receptor.

## Receptor Binding Profile

**Mosapramine** exhibits a distinct receptor binding profile. The available quantitative data for its binding affinities (Ki values) are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor                     | Ki (nM)                                                                       |
|------------------------------|-------------------------------------------------------------------------------|
| Dopamine D <sub>2</sub>      | High Affinity (Specific value not consistently reported)[ <a href="#">1</a> ] |
| Dopamine D <sub>3</sub>      | High Affinity (Specific value not consistently reported)[ <a href="#">1</a> ] |
| Dopamine D <sub>4</sub>      | High Affinity (Specific value not consistently reported)[ <a href="#">1</a> ] |
| Serotonin 5-HT <sub>2A</sub> | Moderate Affinity (Specific value not consistently reported)                  |

A study reported that the affinity of **Mosapramine** for D<sub>4</sub> receptors is 8 times higher than that of clozapine, and its affinity for D<sub>3</sub> receptors is 40 times higher than that of raclopride. The ratio of Ki values for D<sub>2</sub> versus D<sub>3</sub> receptors for **Mosapramine** was higher than that of haloperidol, suggesting a more potent effect on D<sub>3</sub> receptors.

## Pharmacokinetics

Detailed pharmacokinetic data for **Mosapramine** in preclinical species is limited in publicly available literature. Studies on the structurally related compound, mosapride, have been conducted in rats and dogs, but these findings may not be directly applicable to **Mosapramine** due to structural differences. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Mosapramine**.

## Clinical Studies

**Mosapramine** has been used in Japan for the treatment of schizophrenia. However, detailed results from large-scale, randomized controlled clinical trials, particularly Phase II and III studies with specific data on efficacy measures like the Positive and Negative Syndrome Scale

(PANSS) scores, are not widely available in English-language publications. The available information suggests its utility in managing the symptoms of schizophrenia.

## Conclusion

**Mosapramine** is an atypical antipsychotic with a unique receptor binding profile, characterized by high affinity for dopamine D<sub>2</sub>, D<sub>3</sub>, and D<sub>4</sub> receptors. While its clinical use has been established in Japan, a more comprehensive understanding of its synthesis, detailed analytical methods for its quantification, a complete pharmacokinetic profile, and extensive clinical trial data would be highly beneficial for the global scientific and drug development community. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully elucidate the therapeutic potential of **Mosapramine**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D<sub>2</sub>, D<sub>3</sub> and D<sub>4</sub> receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Mosapramine (CAS Number: 89419-40-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676756#mosapramine-s-chemical-structure-and-cas-number-89419-40-9>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)